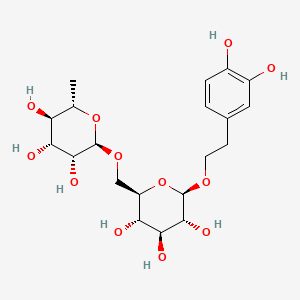

Forsythoside E

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Forsythoside E is a phenylethanol glycoside that can be isolated from the fruits of Forsythia suspensa . It is one of the major secondary metabolites in Forsythia suspensa .

Synthesis Analysis

The synthesis of Forsythoside E involves complex biochemical reactions within the Forsythia suspensa plant . It is one of the metabolites of Forsythia suspensa and its fluorescence enhancement effects have been studied under simulated physiological conditions .Molecular Structure Analysis

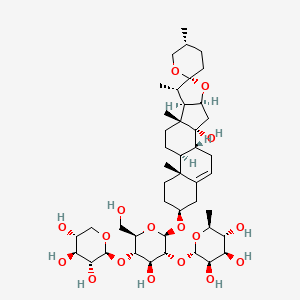

Forsythoside E has a molecular formula of C20H30O12 . It contains a total of 64 bonds, including 34 non-H bonds, 6 multiple bonds, 7 rotatable bonds, 6 aromatic bonds, 3 six-membered rings, 6 hydroxyl groups, 2 aromatic hydroxyls, 6 secondary alcohols, and 4 ethers (aliphatic) .Chemical Reactions Analysis

Forsythoside E has been found to interact with two types of cholinesterases, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), in PBS buffer (pH 7.40) using multispectroscopic techniques . It increased the fluorescence intensity of AChE but quenched the fluorescence of BChE .Physical And Chemical Properties Analysis

Forsythoside E has a molecular weight of 462.445 Da . The density, boiling point, vapor pressure, refractive index, and other physical and chemical properties are yet to be determined .Aplicaciones Científicas De Investigación

Interaction with Cholinesterases

Forsythoside E has been found to interact with two types of cholinesterases, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This interaction was investigated using multispectroscopic techniques in a PBS buffer (pH 7.40). Forsythoside E increased the fluorescence intensity of AChE but quenched the fluorescence of BChE . It was also found that Forsythoside E inhibited the activities of cholinesterases with similar IC 50 values of 1.08 mM for AChE and 0.92 mM for BChE .

Enhancement of Serum Albumin Fluorescence

Another study examined the fluorescence enhancement effects of Forsythoside E on human serum albumin (HSA) and bovine serum albumin (BSA) under simulated physiological conditions . The increase in protein fluorescence induced by Forsythoside E was approximately the same in slightly acidic and neutral solutions, whereas the protein fluorescence intensities barely changed in the alkaline solution after adding Forsythoside E .

Interaction with Metal Ions

The enhancement effects of Forsythoside E on protein fluorescence were weakened when Cu2+ and Fe3+ were pre-added to the solution . This suggests that Forsythoside E may interact with these metal ions, which could have implications for its bioavailability and metabolic process in vivo .

Effect on Glycosylated Serum Albumin

Forsythoside E had little effect on the fluorescence of glycosylated BSA (gBSA) but increased the fluorescence of glycosylated HSA (gHSA) in a concentration-dependent manner . This indicates that Forsythoside E may interact differently with glycosylated forms of serum albumin, which could be relevant for its pharmacokinetics and pharmacodynamics .

Potential Role in Alzheimer’s Disease

Given the interaction of Forsythoside E with cholinesterases , it could potentially be relevant for conditions like Alzheimer’s disease, where cholinesterase inhibitors are often used as treatment. However, more research would be needed to confirm this potential application.

Potential Role in Drug Delivery

Considering the interaction of Forsythoside E with serum albumin , it could potentially play a role in drug delivery, as serum albumin is often used as a drug carrier. Again, further research would be needed to explore this potential application.

Mecanismo De Acción

Target of Action

Forsythoside E, a phenylethanoid glycoside isolated from the fruits of Forsythia suspensa , primarily targets two types of cholinesterases: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system by hydrolyzing the neurotransmitter acetylcholine, thereby terminating synaptic transmission .

Mode of Action

Forsythoside E interacts with AChE and BChE in a unique manner. It increases the fluorescence intensity of AChE but quenches the fluorescence of BChE . This suggests that Forsythoside E may enhance the activity of AChE while inhibiting that of BChE . The compound mainly acts on tyrosine residues of AChE and tryptophan residues of BChE . The complex between Forsythoside E and these cholinesterases forms spontaneously at a stoichiometric ratio of 1:1 .

Biochemical Pathways

Forsythoside E is known to regulate several signaling pathways. It has been found to regulate the toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88)/nuclear factor kappaB (NF-κB), and nuclear factor-erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathways . These pathways are involved in inflammation and oxidative stress responses, suggesting that Forsythoside E may have anti-inflammatory and antioxidant effects .

Result of Action

The interaction of Forsythoside E with AChE and BChE results in the modulation of cholinergic neurotransmission . By enhancing AChE activity and inhibiting BChE activity, Forsythoside E could potentially influence cognitive processes such as memory and learning . Additionally, its regulation of inflammatory and oxidative stress pathways suggests potential protective effects against cardiovascular diseases, neurodegenerative disorders, and other conditions associated with inflammation and oxidative damage .

Action Environment

The action of Forsythoside E can be influenced by environmental factors. For instance, the enhancement effects of Forsythoside E on protein fluorescence were found to be significantly greater in ethanol than in other solvents . Furthermore, the presence of metal ions like Fe3+ and Cu2+ increased the effects of Forsythoside E on cholinesterases fluorescence . These findings suggest that the physiological environment can impact the efficacy and stability of Forsythoside E .

Propiedades

IUPAC Name |

(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O12/c1-8-13(23)15(25)17(27)20(31-8)30-7-12-14(24)16(26)18(28)19(32-12)29-5-4-9-2-3-10(21)11(22)6-9/h2-3,6,8,12-28H,4-5,7H2,1H3/t8-,12+,13-,14+,15+,16-,17+,18+,19+,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMGUQIHCNDUKU-OJJLXHDHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC(=C(C=C3)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Aminobicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B591286.png)

![(E,4S,6R)-4-Hydroxy-2-methyl-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B591294.png)

![[1,2]Oxazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B591296.png)